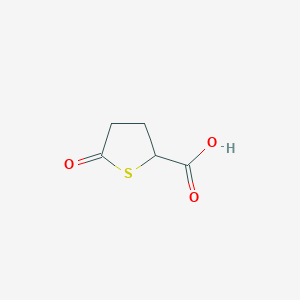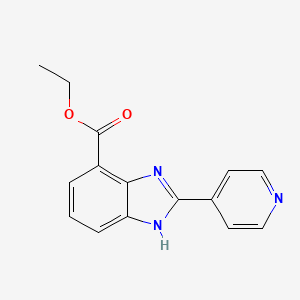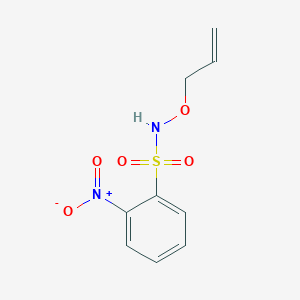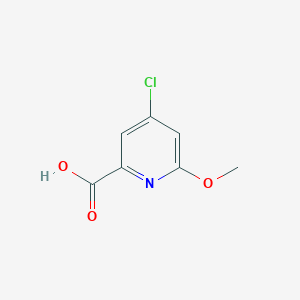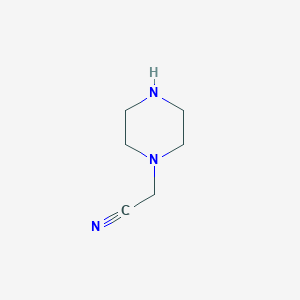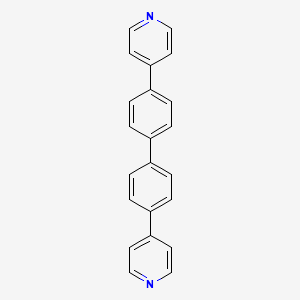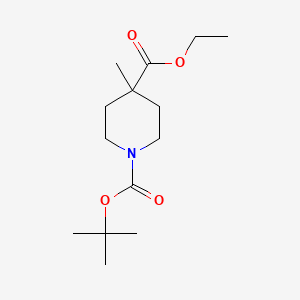
乙基 N-Boc-4-甲基哌啶-4-羧酸酯
概述
描述
Ethyl N-Boc-4-methylpiperidine-4-carboxylate is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . It is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules . The compound is characterized by its piperidine ring structure, which is substituted with a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester group .
科学研究应用
Ethyl N-Boc-4-methylpiperidine-4-carboxylate has several applications in scientific research:
Pharmaceuticals: It is used as a building block in the synthesis of dipeptidyl peptidase-4 inhibitors, which are used in the treatment of diabetes.
Bioactive Molecules:
Organic Synthesis: It is employed in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides.
作用机制
Target of Action
Ethyl N-Boc-4-methylpiperidine-4-carboxylate, also known as 1-tert-butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate, is a chemical compound used as a reactant in the synthesis of various bioactive compounds
Mode of Action
The compound acts as a reactant in the synthesis of other bioactive compounds. For instance, it is used in the synthesis of dipeptidyl peptidase-4 inhibitor ABT-279 and as a building block for piperazine-based CCR5 antagonists . The exact mode of interaction with its targets depends on the specific synthesis process and the resulting compound.
Biochemical Pathways
Given its role in the synthesis of dipeptidyl peptidase-4 inhibitors and piperazine-based ccr5 antagonists, it can be inferred that it may indirectly influence the biochemical pathways associated with these targets .
Result of Action
As a reactant, the primary result of the action of Ethyl N-Boc-4-methylpiperidine-4-carboxylate is the formation of other bioactive compounds . The molecular and cellular effects of its action would therefore depend on the properties of these resulting compounds.
生化分析
Biochemical Properties
Ethyl N-Boc-4-methylpiperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of dipeptidyl peptidase-4 inhibitors and piperazine-based CCR5 antagonists . It interacts with enzymes such as dipeptidyl peptidase-4, which is involved in the regulation of glucose metabolism and immune response. The compound’s interaction with this enzyme leads to the inhibition of its activity, thereby influencing various metabolic pathways. Additionally, Ethyl N-Boc-4-methylpiperidine-4-carboxylate interacts with proteins and other biomolecules, contributing to its role as a key building block in the synthesis of bioactive compounds.
Cellular Effects
Ethyl N-Boc-4-methylpiperidine-4-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with dipeptidyl peptidase-4 affects the signaling pathways involved in glucose metabolism, leading to changes in gene expression and cellular responses. Additionally, Ethyl N-Boc-4-methylpiperidine-4-carboxylate impacts cellular metabolism by altering the activity of enzymes and proteins involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of Ethyl N-Boc-4-methylpiperidine-4-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active site of dipeptidyl peptidase-4, inhibiting its activity and preventing the breakdown of incretin hormones. This inhibition leads to increased levels of incretin hormones, which play a crucial role in regulating glucose metabolism. Additionally, Ethyl N-Boc-4-methylpiperidine-4-carboxylate may interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl N-Boc-4-methylpiperidine-4-carboxylate change over time due to its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical properties and interactions. Long-term studies have shown that Ethyl N-Boc-4-methylpiperidine-4-carboxylate can have sustained effects on cellular function, particularly in terms of enzyme inhibition and metabolic regulation.
Dosage Effects in Animal Models
The effects of Ethyl N-Boc-4-methylpiperidine-4-carboxylate vary with different dosages in animal models . At lower doses, the compound effectively inhibits dipeptidyl peptidase-4 activity, leading to beneficial effects on glucose metabolism and immune response. At higher doses, Ethyl N-Boc-4-methylpiperidine-4-carboxylate may exhibit toxic or adverse effects, including potential damage to the respiratory system and other organs. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.
Metabolic Pathways
Ethyl N-Boc-4-methylpiperidine-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of dipeptidyl peptidase-4 affects the metabolism of incretin hormones, leading to changes in glucose homeostasis. Additionally, Ethyl N-Boc-4-methylpiperidine-4-carboxylate may interact with other metabolic enzymes, influencing the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, Ethyl N-Boc-4-methylpiperidine-4-carboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it exerts its biochemical effects. The transport and distribution of Ethyl N-Boc-4-methylpiperidine-4-carboxylate are crucial for its activity and function within biological systems.
Subcellular Localization
Ethyl N-Boc-4-methylpiperidine-4-carboxylate exhibits specific subcellular localization, which influences its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for the compound’s interactions with enzymes, proteins, and other biomolecules, ultimately determining its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpiperidine.
Protection: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group.
Esterification: The carboxylic acid group is then esterified with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of Ethyl N-Boc-4-methylpiperidine-4-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity .
化学反应分析
Types of Reactions: Ethyl N-Boc-4-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid for Boc deprotection.
Reducing Agents: Lithium aluminum hydride for ester reduction.
Hydrolysis Conditions: Sodium hydroxide for basic hydrolysis.
Major Products:
Free Amine: Obtained after Boc deprotection.
Alcohol: Obtained after ester reduction.
Carboxylic Acid: Obtained after ester hydrolysis.
相似化合物的比较
Ethyl N-Boc-piperidine-4-carboxylate: Similar structure but lacks the methyl group on the piperidine ring.
Ethyl N-Boc-4-allylpiperidine-4-carboxylate: Contains an allyl group instead of a methyl group.
Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate: Contains a ketone group on the piperidine ring.
Uniqueness: Ethyl N-Boc-4-methylpiperidine-4-carboxylate is unique due to the presence of the methyl group on the piperidine ring, which can influence its reactivity and the properties of the final synthesized products .
属性
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZVWDXMUCTNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584852 | |
| Record name | 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189442-87-3 | |
| Record name | 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)
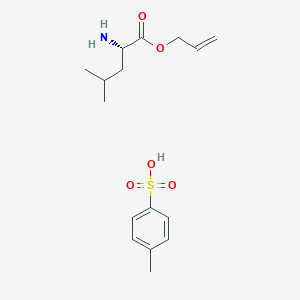
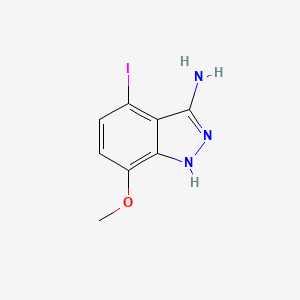
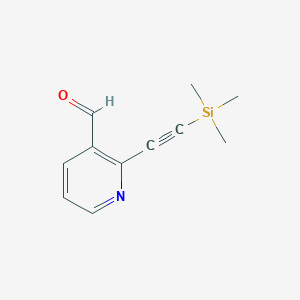
![Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B1316038.png)
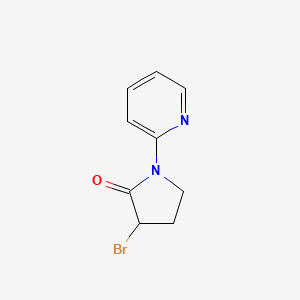
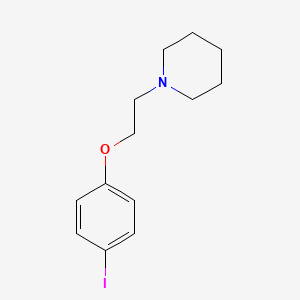
![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)
